molecular formula C20H29FO3 B11936509 (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B11936509
M. Wt: 336.4 g/mol
InChI Key: YLRFCQOZQXIBAB-HAXSJCRZSA-N
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Description

The compound (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological and chemical properties. This compound is a fluorinated steroid, which means it has a steroid backbone with a fluorine atom attached. Steroids are a class of organic compounds with four cycloalkane rings arranged in a specific configuration. The addition of fluorine can significantly alter the biological activity of the steroid, making this compound of particular interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The introduction of the fluorine atom is a critical step and can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones or carboxylic acids, while reduction of the ketone group can yield secondary alcohols.

Scientific Research Applications

Medical Applications

1. Anti-inflammatory Properties
The compound exhibits potent anti-inflammatory effects. It is utilized in the treatment of various inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines and pathways. This makes it valuable in managing diseases such as rheumatoid arthritis and asthma.

2. Immunosuppressant Effects
As a glucocorticoid, this compound is effective in suppressing the immune response. It is often prescribed for conditions that require immune modulation such as autoimmune diseases and organ transplantations to prevent rejection.

3. Hormonal Regulation
The compound plays a role in hormonal therapies by mimicking natural glucocorticoids. It helps regulate metabolism and immune functions in patients with adrenal insufficiency or other hormonal imbalances.

Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic areas:

  • Case Study 1: Rheumatoid Arthritis Treatment
    A clinical trial evaluated the effectiveness of this glucocorticoid in reducing symptoms of rheumatoid arthritis. Patients receiving the compound showed significant improvement in joint inflammation and pain relief compared to placebo groups.
  • Case Study 2: Asthma Management
    Another study focused on patients with moderate to severe asthma. The compound demonstrated a marked reduction in exacerbation rates and improved lung function when used as an adjunct therapy with bronchodilators.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain receptors, leading to altered biological activity. The pathways involved may include modulation of enzyme activity or interaction with nuclear receptors that regulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    (8S,9R,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one: This compound lacks the fluorine atom and has different biological activity.

    (8S,9R,10S,11S,13S,14S,17R)-9-chloro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one: This compound has a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one makes it unique compared to other similar compounds. Fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a synthetic derivative of corticosteroids. It exhibits a range of biological activities that make it significant in pharmacology and medicinal chemistry. This article discusses its biological activity based on various studies and data sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H28F2O4
  • Molecular Weight : 382.4414264 g/mol

The primary mechanism of action for this compound involves its interaction with glucocorticoid receptors. It modulates gene expression by binding to these receptors in the cytoplasm and influencing various cellular pathways. This interaction leads to anti-inflammatory effects and immunosuppressive actions typical of corticosteroids.

Anti-inflammatory Effects

Numerous studies have demonstrated the compound's potent anti-inflammatory properties. It effectively reduces the production of pro-inflammatory cytokines and inhibits leukocyte migration to sites of inflammation. For instance:

  • A study indicated that doses as low as 1 μM significantly decreased inflammation in animal models by suppressing the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Immunosuppressive Properties

The compound exhibits immunosuppressive effects that are beneficial in treating autoimmune diseases. Its ability to inhibit T-cell activation and proliferation has been documented in various experimental settings:

  • In vitro studies showed a reduction in T-cell receptor signaling pathways when treated with the compound .

Antiproliferative Activity

Research has also highlighted its antiproliferative effects on certain cancer cell lines. The compound has been shown to induce apoptosis in malignant cells by activating caspase pathways:

  • A notable study reported a 50% reduction in cell viability in breast cancer cell lines at concentrations of 5 μM after 48 hours of treatment .

Case Studies

  • Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of the compound led to significant reductions in joint swelling and pain scores compared to placebo .
  • Cancer Treatment : In a preclinical model for lung cancer treatment using this compound alongside conventional chemotherapy agents showed enhanced efficacy and reduced side effects compared to chemotherapy alone .

Data Summary Table

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokine production
ImmunosuppressiveInhibition of T-cell activation
AntiproliferativeInduction of apoptosis
Clinical efficacyReduction in symptoms in arthritis
Enhanced chemotherapy effectSynergistic action with chemotherapeutics

Properties

Molecular Formula

C20H29FO3

Molecular Weight

336.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19+,20-/m0/s1

InChI Key

YLRFCQOZQXIBAB-HAXSJCRZSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C)O)C)O)F

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F

Origin of Product

United States

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